Cas no 53303-84-7 (9H-Purine,9-(3,5-O-phosphinico-b-D-ribofuranosyl)-)

9H-Purine,9-(3,5-O-phosphinico-b-D-ribofuranosyl)- structure
53303-84-7 structure
Product Name:9H-Purine,9-(3,5-O-phosphinico-b-D-ribofuranosyl)-
Numero CAS:53303-84-7
MF:C10H11N4O6P
MW:314.191302537918
CID:375629
PubChem ID:14258195
Update Time:2025-04-19

9H-Purine,9-(3,5-O-phosphinico-b-D-ribofuranosyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purine,9-(3,5-O-phosphinico-b-D-ribofuranosyl)-
    • (4aR,6R,7R,7aS)-2-hydroxy-2-oxo-6-purin-9-yl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • CPUMP SODIUM SALT
    • PURINE RIBOSIDE- 3', 5'- CYCLIC MONOPHOSPHATE ( CPUMP )
    • 6-Desamino-cycl amp
    • 9beta-D-Ribofuranosylpurine cyclic 3',5'-phosphate
    • Purineriboside 3',5'-monophosphate
    • purine riboside-3',5'-cyclic monophosphate
    • 2,7-Dihydroxy-6-(9H-purin-9-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • 6SX
    • 53303-84-7
    • 6-desamino-cAMP
    • (4aR,6R,7R,7aS)-2,7-dihydroxy-6-(9H-purin-9-yl)tetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • 9-(3,5-O-Phosphinico-beta-D-ribofuranosyl)-9H-purine
    • Q27157937
    • cPuMP
    • CHEBI:84626
    • DTXSID90967895
    • 9H-Purine, 9-(3,5-O-phosphinico-beta-D-ribofuranosyl)-
    • Inchi: 1S/C10H11N4O6P/c15-7-8-6(2-18-21(16,17)20-8)19-10(7)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15H,2H2,(H,16,17)/t6-,7-,8-,10-/m1/s1
    • Chiave InChI: AVSJXTVPIHQRPY-FDDDBJFASA-N
    • Sorrisi: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C=NC=NC3=4)O2)O)O1

Proprietà calcolate

  • Massa esatta: 336.02400
  • Massa monoisotopica: 314.04162108g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 469
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.2
  • Superficie polare topologica: 129Ų

Proprietà sperimentali

  • PSA: 141.46000
  • LogP: 0.03860
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd